molecular formula C20H14Cl2N2OS B15080372 9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15080372
M. Wt: 401.3 g/mol
InChI Key: FSUWUULUSKOAJS-UHFFFAOYSA-N
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Description

8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C20H14Cl2N2OS. This compound is notable for its unique structure, which includes a thiophene ring and a diaza-cyclopenta-naphthalene core. It has been studied for various applications in chemistry and materials science.

Preparation Methods

The synthesis of 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with molecular targets through its functional groups. The chloro-phenyl and thiophene rings allow it to participate in various chemical interactions, including π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar compounds to 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE include:

    8-CL-4(3-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a similar structure but with different positioning of the chloro groups.

    8-CL-4(4-F-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has fluorine atoms instead of chlorine atoms on the phenyl rings.

    6-MORPHOLINO-8-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINE-5-CARBONITRILE: This compound is used as a chemosensor for detecting metal ions

These similar compounds highlight the versatility of the core structure and its potential for modification to achieve different properties and applications.

Properties

Molecular Formula

C20H14Cl2N2OS

Molecular Weight

401.3 g/mol

IUPAC Name

9-chloro-5-(4-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14Cl2N2OS/c21-13-5-3-12(4-6-13)20-24-17(11-16(23-24)19-2-1-9-26-19)15-10-14(22)7-8-18(15)25-20/h1-10,17,20H,11H2

InChI Key

FSUWUULUSKOAJS-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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